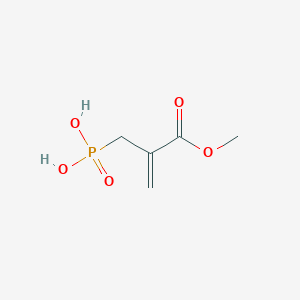

Methyl 2-(phosphonomethyl)acrylate

描述

准备方法

One common method includes the silylation of a dimethyl phosphonate function by bromotrimethylsilane, followed by hydrolysis with an excess of methyl alcohol . Industrial production methods often involve free radical polymerization, photopolymerization, or controlled radical polymerization to achieve complex architectures .

化学反应分析

Methyl 2-(phosphonomethyl)acrylate undergoes various chemical reactions, including polymerization, oxidation, and substitution. The compound can be polymerized using free radical initiators such as 2,2′-azobisisobutyronitrile (AIBN) in solvents like 1,4-dioxane . It can also undergo oxidation reactions, where the phosphonate group can be converted to phosphonic acid derivatives under mild conditions . Common reagents used in these reactions include bromotrimethylsilane and dimethylformamide (DMF) . Major products formed from these reactions include polymers with phosphonic acid or phosphoric ester functions .

科学研究应用

Polymer Chemistry

MAPA serves as a valuable monomer in the synthesis of phosphorus-containing polymers, which exhibit enhanced properties such as flame retardancy and improved adhesion. The incorporation of MAPA into polymer backbones is achieved through several polymerization techniques:

- Free Radical Polymerization : MAPA can be polymerized using free radical initiators to create poly(meth)acrylates with phosphorus functionalities. These polymers are particularly useful in applications requiring fire resistance and improved adhesion to metallic surfaces .

- Controlled Radical Polymerization : Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been employed to synthesize MAPA-based copolymers. These copolymers have shown excellent adhesion properties and corrosion resistance when applied to metal substrates .

Anticorrosion Coatings

MAPA-based polymers have demonstrated significant potential in anticorrosion applications. The phosphonic acid groups in these polymers enhance their ability to adhere to metal surfaces while providing a barrier against corrosive agents. Key findings include:

- Corrosion Resistance : Coatings formulated with MAPA exhibit high resistance to corrosion, as evidenced by salt spray tests where no corrosion was observed even after prolonged exposure .

- Adhesion Properties : The incorporation of MAPA into polymer formulations improves the adhesion of coatings to metal surfaces, making them suitable for industrial applications where durability is critical .

Flame Retardancy

The presence of phosphorus in MAPA contributes to the flame-retardant properties of the resulting polymers. Studies indicate that:

- Flame Retardant Polymers : Polymers synthesized from MAPA can effectively reduce flammability, making them suitable for applications in construction materials and textiles where fire safety is paramount .

Tissue Engineering

In biomedical applications, MAPA has been explored for its potential use in tissue engineering due to its biocompatibility and functional groups that promote cell adhesion:

- Biomaterials Development : Polymers derived from MAPA can be designed for use as scaffolds in tissue engineering, providing a supportive structure for cell growth and differentiation .

Water Treatment

MAPA derivatives have been investigated for their effectiveness in water treatment processes:

- Scale Inhibition : Certain phosphonomethyl compounds derived from MAPA have been shown to inhibit scale formation in industrial water systems. They are particularly effective against calcium carbonate and other scale-forming salts, thus improving the efficiency of cooling water systems .

- Corrosion Control : The phosphonomethyl compounds also exhibit properties that help control corrosion in aqueous environments, making them suitable for use in steam boilers and cooling systems .

作用机制

The mechanism of action of methyl 2-(phosphonomethyl)acrylate involves its ability to form strong interactions with various substrates due to the presence of phosphonic acid or phosphoric ester groups . These groups can bind to metal ions, enhancing the compound’s adhesive properties and making it useful in applications such as corrosion inhibition and flame retardancy . The molecular targets and pathways involved include the ionization potential of phosphonic acids, which is intermediate between that of sulfonic and carboxylic acids .

相似化合物的比较

Methyl 2-(phosphonomethyl)acrylate can be compared to other phosphorus-based (meth)acrylates such as diethyl [(methacryloyloxy)methyl]phosphonate (DEMMP) and diethyl [(acryloyloxy)methyl]phosphonate (DEAMP) . These compounds share similar properties but differ in their specific applications and reactivity. For example, DEMMP and DEAMP are often used in copolymerization reactions to create materials with enhanced flame retardancy and adhesive properties . The uniqueness of this compound lies in its specific combination of phosphonate and acrylate functionalities, which provide a versatile platform for various industrial and biomedical applications .

生物活性

Methyl 2-(phosphonomethyl)acrylate (MPMA) is a phosphorus-based (meth)acrylate that has garnered attention due to its unique biochemical properties and potential applications in various fields, including materials science and medicine. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the presence of a phosphonic acid group, which imparts distinctive chemical reactivity and biological activity. The compound can undergo polymerization, leading to the formation of polymers with enhanced properties such as fire resistance and corrosion resistance .

Target Interaction

MPMA interacts with biological targets primarily through its phosphonic acid group, which can form complexes with metal ions and other biomolecules. This interaction can influence various biochemical pathways, particularly in polymerization processes where MPMA is used as a monomer.

Biochemical Pathways

Phosphorus-containing materials like MPMA exhibit complexing properties that can affect cellular behavior. Although specific metabolic pathways for MPMA are not well-documented, related phosphonates have shown potential as drug candidates due to their ability to modulate enzyme activity and cellular functions .

Biological Activity

The biological activity of MPMA can be categorized into several key areas:

Case Study 1: Polymer Applications

A study investigated the use of MPMA in creating poly(MMA)-b-poly(phosphonate acrylate) diblock copolymers. The resulting materials exhibited excellent adhesion properties on metal surfaces and significant resistance to corrosion when subjected to salt spray tests .

Case Study 2: Enzyme Inhibition

Research focused on substituted phosphonate derivatives similar to MPMA revealed their ability to inhibit neuropeptidases effectively. One derivative showed a Ki value of 0.275 nM, indicating high potency compared to existing inhibitors . This suggests that MPMA or its derivatives could be explored further for therapeutic applications targeting neuropeptide signaling pathways.

Table 1: Comparison of Biological Activity Metrics for Phosphonate Derivatives

| Compound | Ki (nM) | Application Area |

|---|---|---|

| This compound | TBD | Anticorrosion, Biomedical |

| Substituted Phosphonate Derivative | 0.275 | Neuropeptidase Inhibition |

| Other Phosphonates | Varies | Various Enzymatic Targets |

属性

IUPAC Name |

2-methoxycarbonylprop-2-enylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9O5P/c1-4(5(6)10-2)3-11(7,8)9/h1,3H2,2H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAMAQVVROGPGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。